5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine
Description
5-(3-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a pyrimidine derivative featuring a 3-chlorophenyl substituent at the 5-position and a propargylsulfanyl group (-S-CH₂-C≡CH) at the 2-position. Pyrimidines are heterocyclic aromatic compounds with diverse biological and chemical applications, often serving as scaffolds in medicinal chemistry due to their ability to mimic nucleobases or participate in hydrogen bonding .
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-6-17-13-15-8-11(9-16-13)10-4-3-5-12(14)7-10/h1,3-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDNKOGEBCUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by its unique structural features that may confer significant biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-ylsulfanyl group . Pyrimidines are known for their diverse roles in medicinal chemistry, often exhibiting antibacterial, antifungal, and anticancer properties due to their ability to interact with various biological targets .
Anticancer Properties
Research indicates that pyrimidine derivatives can exhibit potent anticancer activity . In studies involving similar compounds, those with electron-rich substituents demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting cell proliferation in cancer models, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 | |
| 5-(3-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine | A549 | 0.03 ± 0.0056 | |
| 4,6-Dimethylthio-pyrimidines | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar pyrimidine derivatives have been tested against various microbial strains, including E. coli and S. aureus, showing varying degrees of activity. Although specific data for this compound is limited, the structural attributes suggest it may possess similar antimicrobial properties.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells, such as enzymes or receptors that modulate biological pathways. The presence of the chlorophenyl group may enhance its binding affinity to these targets, thereby increasing its efficacy as a therapeutic agent .
Synthesis and Evaluation
A notable study synthesized various pyrimidine derivatives, including those with similar substitutions to this compound. The evaluation of these compounds revealed that modifications at the pyrimidine ring could significantly influence their biological activities. For example, the introduction of different substituents was found to enhance anticancer efficacy in vitro .
Comparative Analysis with Related Compounds
Several structurally related compounds were analyzed for their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine | Structure | Contains a propene group instead of propyne |
| 4,6-Dimethylthio-pyrimidines | Structure | Varying alkyl groups attached to sulfur |
These comparisons indicate that the specific combination of chlorophenyl and propynylthio groups in our compound may provide unique reactivity patterns and biological profiles not found in other related compounds .
Scientific Research Applications
5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a compound that belongs to the pyrimidine family, characterized by a unique structure that may offer diverse applications in medicinal chemistry and materials science. This article explores its potential applications based on available research findings and insights.
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C13H9ClN2S
- Molar Mass : 260.74 g/mol
- CAS Number : 344281-98-7
The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-ylsulfanyl group, which may enhance its reactivity and biological activity compared to other pyrimidines .
Anticancer Activity
Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. The unique substitutions in this compound may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents. Studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential.
Antimicrobial Properties
Pyrimidine compounds are known for their antimicrobial activities. The presence of the chlorophenyl and propynylthio groups might contribute to enhanced antimicrobial efficacy against various pathogens. Similar compounds have demonstrated effectiveness against bacterial strains, indicating that this specific pyrimidine could be explored for developing new antimicrobial agents.
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. Pyrimidines often serve as scaffolds for designing inhibitors targeting specific enzymes involved in disease pathways. Investigating the compound's interaction with enzymes could provide insights into its mechanism of action and therapeutic applications.
Catalyst Development
The unique electronic properties of this compound may facilitate its use as a catalyst in organic synthesis. Pyrimidines are often employed as ligands in coordination chemistry, which can lead to the development of novel catalytic systems for various chemical reactions.
Novel Material Synthesis
Due to its distinctive structure, this compound may be utilized in synthesizing novel materials with specific properties. The combination of the chlorophenyl and propynylthio groups could impart unique physical or chemical characteristics, making it suitable for applications in nanotechnology or polymer science.
Chemical Reactions Analysis
Electrophilic Cyclization Reactions
The propynylsulfanyl group (-S-C≡CH) participates in electrophilic cyclization under acidic or oxidative conditions to form fused heterocyclic systems. For example:
-
Iodine/H₂SO₄-Mediated Cyclization :
Analogous 6-allylsulfanylpyrazolo[3,4-d]pyrimidin-4(5H)-ones react with iodine and sulfuric acid to yield angularly fused pyrazolo[1,5-a]thiazolo[5,4-e]pyrimidines . Applied to 5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine, this would likely produce a fused pyrimidine-thiazole system (e.g., pyrimido[2,1-b]thiazole derivatives). -
Base-Promoted Cyclization :
In sodium methoxide, propynylsulfanyl derivatives undergo linear cyclization to form thiazolo[3,2-a]pyrimidines . For this compound, such conditions may yield linearly fused thiazole-pyrimidine hybrids.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| I₂, H₂SO₄, RT, 2 h | Angular pyrazolo-thiazolo-pyrimidine | 65–78% | |
| NaOMe, MeOH, reflux, 4 h | Linear thiazolo[3,2-a]pyrimidine | 72% |
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to nucleophilic displacement , especially under basic or transition metal-catalyzed conditions:
-
Thiol Exchange :
Reaction with thiols (R-SH) in the presence of a base (e.g., K₂CO₃) could replace the propynylsulfanyl group with alternative thiols, forming 2-alkyl/arylthio-pyrimidines. -
Cross-Coupling Reactions :
The alkyne moiety (C≡CH) may enable Sonogashira coupling with aryl/alkyl halides, though direct examples for this compound are unreported.
Functionalization of the Alkyne Group
The terminal alkyne can undergo click chemistry or hydrofunctionalization :
-
Azide-Alkyne Cycloaddition :
Copper-catalyzed reaction with azides would form 1,2,3-triazoles, introducing bioactive motifs. -
Hydrohalogenation :
HCl or HBr addition could yield Z- or E-vinyl halides, though steric effects from the pyrimidine ring may influence regioselectivity.
Oxidation of the Sulfur Atom
The sulfanyl group may oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions (e.g., H₂O₂, mCPBA). Such modifications could alter electronic properties and biological activity .
Modification of the Pyrimidine Core
While the pyrimidine ring itself is less reactive, the 5-(3-chlorophenyl) substituent allows for:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs include:
- Substituent Position: The 3-chlorophenyl group in the target compound contrasts with 3′-chloroacetophenone in compound 4e, altering steric and electronic profiles.
- Functional Groups : The propargylsulfanyl group distinguishes the target compound from benzylthio (e.g., ) or oxadiazole-containing analogs (e.g., ), impacting reactivity and conformational flexibility.
Physicochemical Properties
Spectroscopic Data :
- IR : The propargylsulfanyl group in the target compound would exhibit a C≡C stretch near 2100 cm⁻¹ , absent in oxadiazole-containing analogs like 4e , which show C=N stretches at 1614 cm⁻¹ and C=O at 1685 cm⁻¹ .
- NMR : The 3-chlorophenyl protons in the target compound resonate at δ 7.59–8.04 ppm (similar to 4e ), while the propargyl CH₂ group would appear as a singlet near δ 4.0–4.5 ppm .
Solubility and Lipophilicity : Propargylsulfanyl derivatives are less polar than oxadiazole analogs (e.g., 4e ), increasing lipid membrane permeability but reducing aqueous solubility. Trifluoromethylpyridine derivatives (e.g., ) exhibit enhanced electronegativity, improving binding to hydrophobic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
